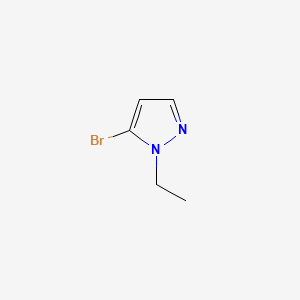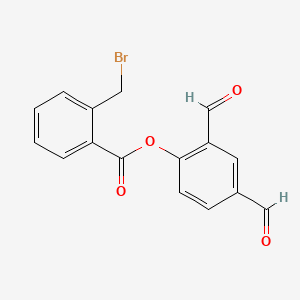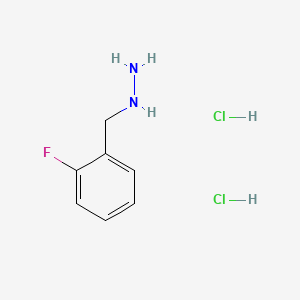
(2-Fluorobenzyl)hydrazine dihydrochloride
Descripción general
Descripción
“(2-Fluorobenzyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1349715-77-0 . It has a molecular weight of 213.08 and its IUPAC name is 1-(2-fluorobenzyl)hydrazine dihydrochloride . It is a solid substance and is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The InChI code for “(2-Fluorobenzyl)hydrazine dihydrochloride” is 1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H . The average mass is 213.080 Da and the monoisotopic mass is 212.028336 Da .Physical And Chemical Properties Analysis
“(2-Fluorobenzyl)hydrazine dihydrochloride” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
-
Rocket Propulsion : Hydrazine is used as a fuel in rocket propulsion . It’s a powerful reducing agent that can rapidly react with oxygen to produce nitrogen and water, releasing a large amount of energy in the process.
-
Deoxygenating Agent : Hydrazine is used as a boiler feedwater deoxygenating agent . It reacts with oxygen dissolved in water to produce water and nitrogen, thereby preventing corrosion in steam boilers.
-
Manufacture of Foamed Plastics : Hydrazine derivatives are used in the manufacture of foamed plastics . They can act as blowing agents, producing gas when heated, which forms bubbles in the plastic, creating a foam structure.
-
Pharmaceuticals : Hydrazine derivatives are used in the synthesis of various pharmaceuticals . They can act as building blocks in the synthesis of a wide range of organic compounds.
-
Pesticides and Herbicides : Hydrazine derivatives are used in the manufacture of biodegradable pesticides and herbicides . They can interfere with the metabolic processes of pests and weeds, leading to their death.
-
Synthesis of Chemicals : Hydrazine is an important intermediate in the synthesis of countless chemicals with N-N bonds . It can be used to introduce nitrogen into organic compounds, among other uses.
-
Synthesis of Heterocyclic Compounds : Hydrazides and their derivatives are useful synthons for various heterocyclic five, six or seven-membered rings with one or more heteroatoms . These heterocyclic compounds have great biological, pharmacological and industrial applications .
-
Chemical Preservers : These derivatives have wide applications as chemical preservers for plants, drugs, for manufacturing polymers, glues, etc., in industry .
-
Biological Activities : Hydrazine and its derivatives are reported to possess diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial .
-
Synthesis of Beneficial Molecules : Hydrazine is a versatile and essential substance in chemistry, frequently used as a precursor for the synthesis of several significant hydrazides and related heterocyclic compounds as beneficial molecules for biological activities .
-
Microbiology, Pain Treatment, Antioxidant Therapy, and Antimalarial Tactics : This study investigates the intrinsic features and synthetic processes underlying these molecules, with a special emphasis on their applications in microbiology, pain treatment, antioxidant therapy, and antimalarial tactics .
-
Promoting Innovation and Boosting Research Efforts : Hydrazides and its derivatives provide a comprehensive overview of the chemical diversity of these compounds and their potential to promote innovation and boost research efforts across a wide range of scientific areas .
Safety And Hazards
The safety information for “(2-Fluorobenzyl)hydrazine dihydrochloride” includes several hazard statements: H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on prevention, response, storage, and disposal.
Propiedades
IUPAC Name |
(2-fluorophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGBATVWHGJBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorobenzyl)hydrazine dihydrochloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

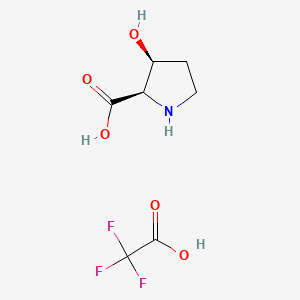
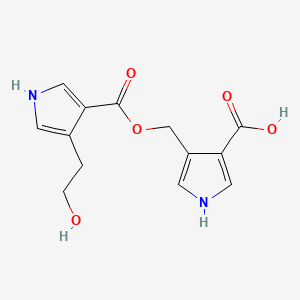
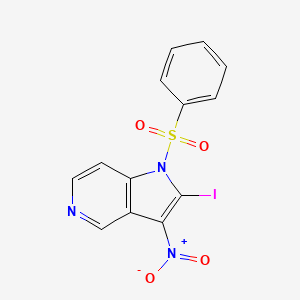
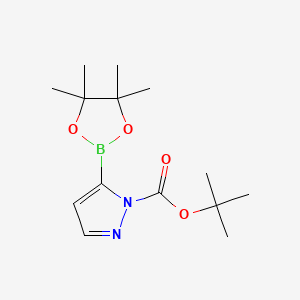
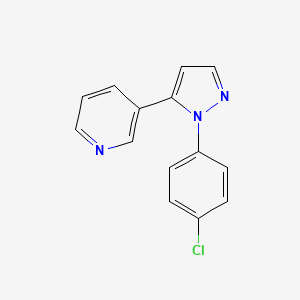
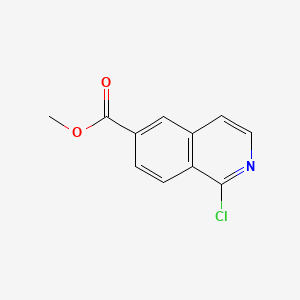
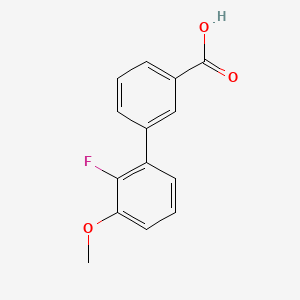
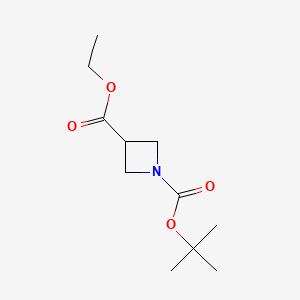
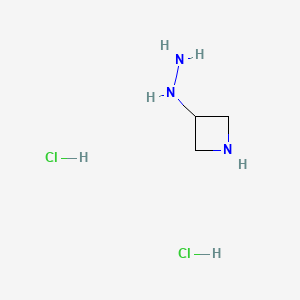
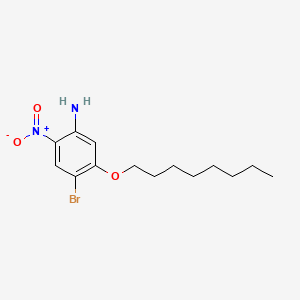
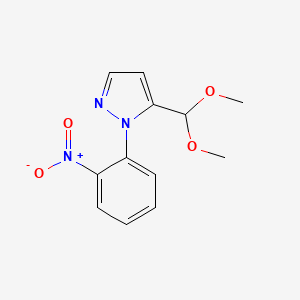
![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)
